molecular formula C14H20N2O2 B11103005 N-(4-methylphenyl)-3-(morpholin-4-yl)propanamide

N-(4-methylphenyl)-3-(morpholin-4-yl)propanamide

Cat. No.: B11103005
M. Wt: 248.32 g/mol
InChI Key: RDLBYXHLXFGFGU-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-3-(morpholin-4-yl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a morpholine ring and a 4-methylphenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-3-(morpholin-4-yl)propanamide typically involves the reaction of 4-methylbenzoyl chloride with morpholine in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic acyl substitution, where the morpholine acts as the nucleophile attacking the carbonyl carbon of the 4-methylbenzoyl chloride, leading to the formation of the desired amide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-3-(morpholin-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction of the amide group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N-(4-methylphenyl)-3-(morpholin-4-yl)propanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-3-(morpholin-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-3-(piperidin-4-yl)propanamide
  • N-(4-methylphenyl)-3-(pyrrolidin-4-yl)propanamide
  • N-(4-methylphenyl)-3-(azepan-4-yl)propanamide

Uniqueness

N-(4-methylphenyl)-3-(morpholin-4-yl)propanamide is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. The morpholine ring can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs with different heterocyclic rings.

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

N-(4-methylphenyl)-3-morpholin-4-ylpropanamide

InChI

InChI=1S/C14H20N2O2/c1-12-2-4-13(5-3-12)15-14(17)6-7-16-8-10-18-11-9-16/h2-5H,6-11H2,1H3,(H,15,17)

InChI Key

RDLBYXHLXFGFGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCN2CCOCC2

Origin of Product

United States

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